
3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol is a fluorinated organic compound that features a pyridine ring substituted with an amino group and two fluorine atoms. The presence of fluorine atoms in the molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction using pentafluoropyridine and sodium azide, followed by further reactions to introduce the amino and hydroxyl groups . The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of fluorinated synthetic blocks and effective fluorinating reagents facilitates the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include fluorinated ketones, aldehydes, amines, and alcohols. These products retain the unique properties imparted by the fluorine atoms, making them valuable intermediates in various chemical processes .
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated pyridines and fluoropyridines fused with carbo- and heterocycles. Examples include 2,3,4-fluoropyridines and perfluoroalkylpyridines .
Uniqueness
The uniqueness of 3-amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino and hydroxyl groups with fluorine atoms makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H10F2N2O |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
3-amino-2,2-difluoro-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10,5-13)7(11)6-1-3-12-4-2-6/h1-4,7,13H,5,11H2 |
InChI-Schlüssel |
SBSCQCYKMDEGSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(C(CO)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


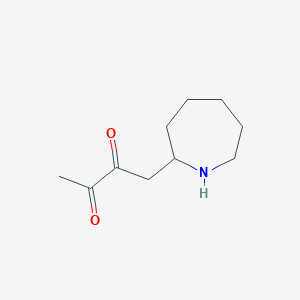

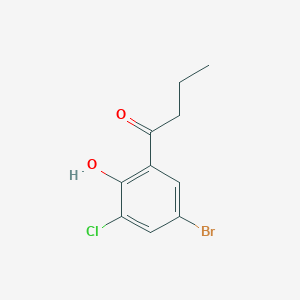
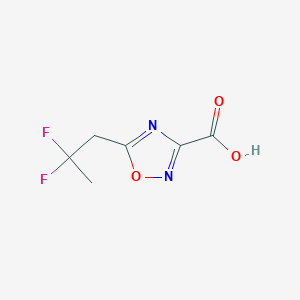
amine](/img/structure/B13316757.png)
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)

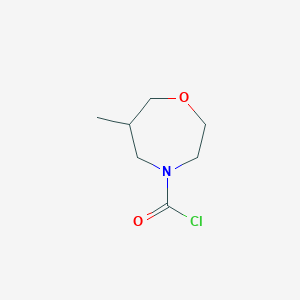
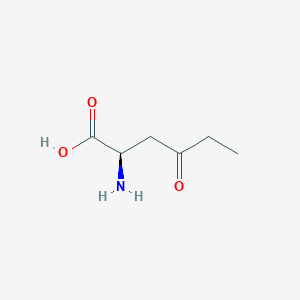
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
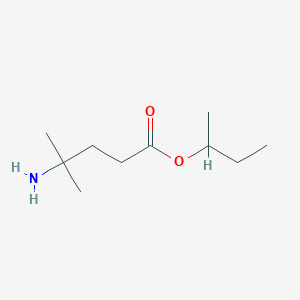
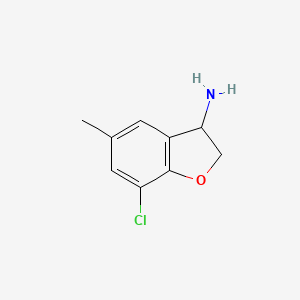
![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
amine](/img/structure/B13316820.png)
